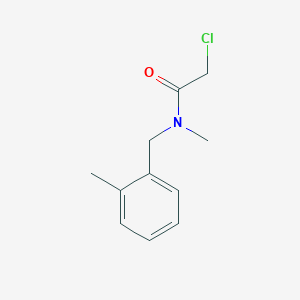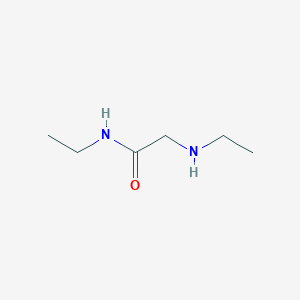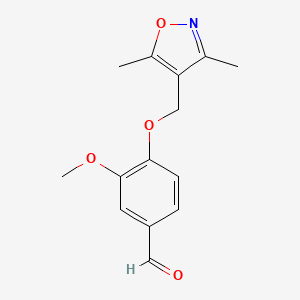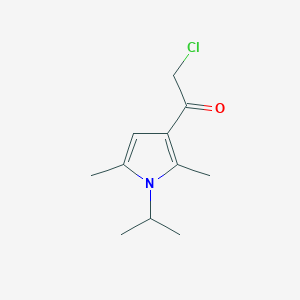
(4-(4-Chlorophenyl)thiazol-2-yl)methanol
Overview
Description
(4-(4-Chlorophenyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . The compound features a thiazole ring substituted with a 4-chlorophenyl group and a methanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)thiazol-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the thiazole ring . The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-(4-Chlorophenyl)thiazol-2-yl)carboxylic acid.
Reduction: (4-(4-Chlorophenyl)thiazol-2-yl)methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)thiazol-2-yl)methanol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit histone acetyltransferase activity, leading to reduced acetylation of histone proteins and subsequent modulation of gene expression . This inhibition can induce apoptosis in cancer cells by affecting the autophagic pathway and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Fluorophenyl)thiazol-2-yl)methanol: Similar structure but with a fluorine atom instead of chlorine.
(4-(4-Bromophenyl)thiazol-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(4-(4-Methoxyphenyl)thiazol-2-yl)methanol: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
(4-(4-Chlorophenyl)thiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may contribute to its biological activity .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGABWUJKMBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)




![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)



